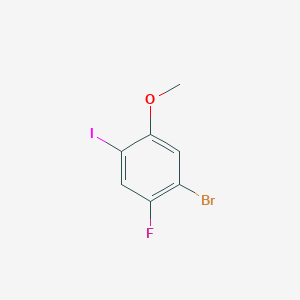

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-fluoro-4-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKZMHSPKQAKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromo 2 Fluoro 4 Iodo 5 Methoxybenzene

Retrosynthetic Disconnection Strategies for Multi-Halogenated Methoxybenzenes

Retrosynthetic analysis of 1-bromo-2-fluoro-4-iodo-5-methoxybenzene reveals several potential bond disconnections that inform viable forward synthetic plans. The primary challenge lies in the controlled, regioselective introduction of three different halogen atoms (Br, F, I) onto the anisole (B1667542) scaffold. The disconnection approach must consider the powerful directing effects of the methoxy (B1213986) group and the interplay between the halogen substituents.

Two primary disconnection strategies are considered:

C-I Bond Disconnection: This approach disconnects the iodine atom first, identifying 1-bromo-2-fluoro-5-methoxybenzene as the key precursor. This is a logical strategy as methods for the introduction of iodine onto an activated aromatic ring are well-established. The forward synthesis would then hinge on the regioselective iodination of this advanced intermediate.

C-Br or C-I Bond Disconnection via Halogen-Metal Exchange: This strategy involves the disconnection of either the bromo or iodo substituent to an organometallic intermediate (e.g., an aryllithium). This suggests a forward synthesis where a di-iodo-fluoro-methoxybenzene or a di-bromo-fluoro-methoxybenzene precursor undergoes a selective halogen-metal exchange followed by quenching with a suitable electrophile (e.g., a brominating or iodinating agent).

Analysis of Ortho-Directing Group Strategies

The methoxy group (-OCH₃) is a potent activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring through resonance. In contrast, the fluorine and bromine atoms are deactivating yet also ortho, para-directing. In a polysubstituted ring, the most powerfully activating group typically controls the position of subsequent electrophilic attack.

In the context of synthesizing this compound, the methoxy group at C5 would strongly direct an incoming electrophile to the C4 (para) and C6 (ortho) positions. The C2 position is also ortho but is already substituted. Given that the target molecule has iodine at the C4 position, an EAS reaction on a 1-bromo-2-fluoro-5-methoxybenzene precursor is a highly plausible strategy.

An alternative ortho-directing strategy is Directed ortho-Metalation (DoM) . The methoxy group is a well-established Directed Metalation Group (DMG) that can direct deprotonation of the adjacent (ortho) C-H bond using a strong organolithium base. In a potential precursor like 1-bromo-2-fluoro-5-methoxybenzene, DoM would selectively generate an aryllithium species at the C6 position. While this is a powerful tool for generating ortho-substituted isomers, it would not lead to the desired C4-iodinated product, making EAS the more appropriate strategy for the final iodination step.

Strategic Halogen-Metal Exchange Pathways

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an aryl halide with an organolithium reagent. The rate of exchange is generally fastest for iodine, followed by bromine, and then chlorine (I > Br > Cl). This differential reactivity can, in principle, be exploited for selective functionalization of polyhalogenated aromatics.

A retrosynthetic disconnection of this compound via this pathway could involve:

Disconnection of the C-Br bond: This would lead to a hypothetical 2-fluoro-4,5-diiodo-methoxybenzene precursor. The forward synthesis would require a selective bromine-metal exchange, which is challenging in the presence of a more reactive iodine atom.

Disconnection of the C-I bond: This would lead to a 1-bromo-2-fluoro-5-methoxy-4-lithiobenzene intermediate. The forward synthesis would involve a selective iodine-metal exchange on a hypothetical 1-bromo-2-fluoro-4,5-diiodo-methoxybenzene precursor, followed by quenching with a proton source. A more direct forward approach involves the metalation of this compound itself, where the iodine would be preferentially exchanged.

While synthetically viable, these pathways often require carefully controlled cryogenic conditions and can be complicated by competing reactions, such as DoM. For the specific target molecule, the electrophilic substitution approach appears more direct and easier to control regiochemically.

Targeted Forward Synthesis Approaches

Based on the retrosynthetic analysis, the most logical forward synthesis commences from a precursor that already contains the bromo, fluoro, and methoxy functionalities arranged in a suitable pattern. The final step would be a regioselective iodination, guided by the powerful directing effect of the methoxy group. A plausible starting material for this approach is 1-bromo-2-fluoro-5-methoxybenzene .

Regioselective Halogenation Strategies for Controlled Bromination, Iodination, and Fluorination

The key to the synthesis is the controlled introduction of the iodine atom at the C4 position of the 1-bromo-2-fluoro-5-methoxybenzene precursor. The substitution pattern of this precursor is critical for directing the final halogenation step. The C5-methoxy group is the most activating substituent and will direct the incoming electrophile to the positions ortho and para to it (C4 and C6). The C4 position is activated by the methoxy group and only moderately deactivated by the meta-disposed fluorine and bromine atoms. The C6 position is also activated by the methoxy group but is sterically hindered by the adjacent bromine atom at C1. Therefore, electrophilic attack is strongly favored at the C4 position.

The iodination of 1-bromo-2-fluoro-5-methoxybenzene can be achieved using various electrophilic iodinating reagents. Due to the presence of two deactivating halogen atoms, the aromatic ring is less nucleophilic than anisole itself, necessitating the use of reactive iodinating systems.

Common protocols for the iodination of moderately activated or deactivated aromatic rings include:

Iodine with an Oxidizing Agent: Molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or a copper salt generates a more powerful electrophilic iodine species (e.g., I⁺).

N-Iodosuccinimide (NIS): NIS is a convenient and widely used source of electrophilic iodine. Its reactivity can be enhanced by the addition of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).

Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent that is effective for a wide range of aromatic substrates.

The choice of solvent is also crucial, with common options including acetic acid, dichloromethane, acetonitrile, or trifluoroacetic acid, depending on the specific reagent system employed.

| Iodinating Reagent | Co-reagent/Catalyst | Solvent | Typical Substrate |

|---|---|---|---|

| I₂ | HNO₃ | Acetic Acid | Deactivated Arenes |

| I₂ | (NH₄)₂S₂O₈ | Methanol | Activated Arenes |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile | Anisole Derivatives |

| Iodine Monochloride (ICl) | None | CH₂Cl₂ / Acetic Acid | General Arenes |

As previously discussed, Directed ortho-Metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings bearing a Directed Metalation Group (DMG). The methoxy group is a moderate DMG, capable of directing lithiation to an adjacent C-H bond.

For the precursor 1-bromo-2-fluoro-5-methoxybenzene, DoM would proceed as follows:

Coordination of an organolithium base (e.g., n-BuLi or s-BuLi) to the oxygen atom of the methoxy group.

Deprotonation of the most acidic ortho proton, which is at the C6 position.

Formation of a 6-lithio-1-bromo-2-fluoro-5-methoxybenzene intermediate.

Quenching of this organolithium species with an electrophilic halogen source (e.g., I₂, C₂Cl₆, 1,2-dibromoethane) would introduce the halogen at the C6 position.

This would result in the formation of the isomeric product, 1-bromo-2-fluoro-6-halo-5-methoxybenzene. While this highlights the utility of DoM in creating specific substitution patterns, it is not a suitable pathway for the synthesis of the desired this compound. The preference for electrophilic aromatic substitution to achieve C4-iodination is therefore clear.

| Substrate | Base | Electrophile (E⁺) | Product |

|---|---|---|---|

| Anisole | n-BuLi / TMEDA | I₂ | 2-Iodoanisole |

| 3-Fluoroanisole | s-BuLi / TMEDA | (CH₃)₃SiCl | 3-Fluoro-2-(trimethylsilyl)anisole |

| 3-Bromoanisole | LDA | CO₂ then H⁺ | 3-Bromo-2-methoxybenzoic acid |

| 1-Bromo-2-fluoro-5-methoxybenzene (Predicted) | n-BuLi | I₂ | 1-Bromo-2-fluoro-6-iodo-5-methoxybenzene |

Aryne-Mediated Halogenation Pathways for this compound Derivatives

Arynes are highly reactive intermediates derived from aromatic rings by the removal of two adjacent substituents, formally creating a carbon-carbon triple bond within the ring. Their high reactivity makes them powerful tools for the construction of highly substituted aromatic systems. The generation of arynes can be achieved under mild conditions from precursors like 2-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source, or from ortho-dihaloarenes using strong bases. greyhoundchrom.comtcichemicals.com

While direct, documented aryne-mediated halogenation pathways to this compound are not prevalent in the literature, the generation of a 4-bromo-5-fluoro-benzyne intermediate is a plausible strategy. Such an intermediate could theoretically be generated from a precursor like 1,2-dibromo-3-fluoro-4-methoxybenzene or 2-bromo-1-fluoro-3-iodo-4-methoxybenzene. Once formed, the aryne could be trapped by a halogenating agent. However, controlling the regioselectivity of the subsequent halogenation and other trapping reactions is a significant challenge.

Modern methods have developed more user-friendly aryne precursors. For instance, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, prepared from phenols, can generate arynes under relatively mild conditions, avoiding harsh reagents like trifluoromethanesulfonic anhydride. nih.govacs.org These precursors can undergo various nucleophilic addition and cycloaddition reactions. nih.govacs.org The application of such a strategy to a suitably substituted phenol (B47542) could provide a route to a disubstituted aryne, which could then be further functionalized, although this remains a hypothetical pathway for the target compound.

Table 1: Common Methods for Aryne Generation This table is generated based on established chemical principles and is for illustrative purposes.

| Precursor Type | Reagents/Conditions | Leaving Groups | Reference |

|---|---|---|---|

| o-Dihaloarenes | Strong base (e.g., nBuLi, LDA) | Halide, Proton | tcichemicals.com |

| 2-(Trimethylsilyl)aryl triflates | Fluoride source (e.g., CsF, TBAF) | Triflate, Trimethylsilyl group | greyhoundchrom.com |

| Anthranilic acids | Diazotization (e.g., t-butyl nitrite) | N₂, CO₂ | tcichemicals.com |

Methoxy Group Introduction and Interconversion Reactions

One of the most direct methods for introducing the methoxy group is through the etherification of a corresponding phenol precursor. The Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide, is a classic and effective method. For the synthesis of this compound, a plausible precursor would be 4-bromo-5-fluoro-2-iodophenol. nih.gov This phenol can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile, attacking a methylating agent like iodomethane (B122720) or dimethyl sulfate (B86663) to form the desired methoxybenzene derivative.

The reaction conditions must be carefully controlled to avoid side reactions, especially given the presence of multiple halogen substituents. The choice of solvent, base, and temperature can significantly impact the yield and purity of the product.

Table 2: Illustrative Etherification of a Halogenated Phenol This table is based on general knowledge of the Williamson ether synthesis applied to the specific precursor.

| Precursor | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Bromo-5-fluoro-2-iodophenol | Iodomethane (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | This compound |

In some synthetic routes, it may be advantageous to introduce the methoxy group early and then perform a selective demethylation to reveal a phenol for further functionalization, or vice versa. Selective demethylation of a polymethoxybenzene derivative can be challenging. For instance, if a starting material were 1-bromo-2-fluoro-4,5-dimethoxybenzene, selective removal of one methoxy group would be required. This can sometimes be achieved using reagents like boron tribromide (BBr₃) at low temperatures, where steric or electronic differences between the methoxy groups might allow for regioselectivity. Lewis acids or reagents like pyridinium (B92312) chloride are also used for demethylation, although achieving selectivity among multiple methoxy groups can be difficult.

Conversely, selective methylation of a dihydroxy precursor would depend on the differential acidity of the two hydroxyl groups or the use of protecting group strategies to differentiate them before methylation.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-Br, C-F, C-I, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like this compound, the differential reactivity of the C-I, C-Br, and C-F bonds can be exploited to achieve selective functionalization. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C–I > C–OTf > C–Br >> C–Cl, with C-F bonds being largely unreactive under typical conditions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is a versatile method for C-C bond formation. tcichemicals.com In the context of this compound, the highly reactive C-I bond would be the primary site for coupling. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it is possible to selectively replace the iodine atom with an aryl, vinyl, or alkyl group from a boronic acid or ester, leaving the C-Br and C-F bonds intact for subsequent transformations.

Studies on other polyhalogenated systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the regioselectivity of Suzuki-Miyaura coupling can be controlled to achieve sequential, site-selective arylations. researchgate.netnih.gov A similar strategy could be applied to the target molecule, first coupling at the iodo position, followed by a second coupling at the bromo position under more forcing conditions.

Table 3: Predicted Site-Selectivity in Suzuki-Miyaura Coupling This table illustrates the expected sequential coupling based on known reactivity patterns.

| Substrate | Boronic Acid | Catalyst System | Primary Product | Reference Principle |

|---|---|---|---|---|

| This compound | Ar-B(OH)₂ (1.1 equiv) | Pd(PPh₃)₄, Na₂CO₃, 80°C | 1-Aryl-4-bromo-5-fluoro-2-methoxybenzene | rsc.org |

The Stille reaction provides another powerful method for C-C bond formation by coupling an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.orgsynarchive.com Similar to the Suzuki-Miyaura reaction, the Stille coupling would proceed with high selectivity at the C-I bond of this compound. libretexts.org The main advantage of Stille reagents is their stability to air and moisture, though their toxicity is a significant drawback. wikipedia.org

The Heck reaction couples an organic halide with an alkene to form a substituted alkene, and it is a fundamental tool for the synthesis of conjugated systems. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base. wikipedia.org Applying the Heck reaction to this compound would also first occur at the C-I position. mdpi.com Coupling with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group, creating a precursor for polymers or more complex molecular architectures. Research on the Heck reaction of di- and tri-haloarenes has demonstrated that selective olefination is feasible, allowing for the construction of complex conjugated molecules in a stepwise manner. nih.govresearchgate.net

Considerations for Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of aryl halides with amines. organic-chemistry.org When applied to polyhalogenated substrates like this compound, the primary consideration is chemoselectivity. The relative reactivity of aryl halides in palladium-catalyzed reactions typically follows the order of the carbon-halogen bond strength: C-I > C-Br > C-Cl. This inherent reactivity difference allows for the selective amination at a specific position, provided the appropriate catalytic system is employed.

For a molecule containing both iodine and bromine, the significantly weaker C-I bond allows for selective coupling at the C4-iodo position while leaving the C1-bromo position intact. Achieving this selectivity requires careful optimization of reaction conditions, including the choice of palladium precursor, ligand, base, and solvent. Recent developments have focused on catalyst systems that operate under mild conditions and exhibit high functional group tolerance. nih.gov For instance, nickel-based catalysts have also been explored for C-N coupling and can exhibit different selectivity profiles compared to palladium. nih.gov A study on the amination of 1-bromo-4-iodobenzene (B50087) demonstrated that the desired C-N bond formation occurred selectively at the iodo-substituted position, yielding 4-bromo-N-arylanilines in good yields. nih.gov This principle is directly applicable to analogues of this compound.

Key considerations for selective amination include:

Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands (e.g., X-Phos, S-Phos) are often crucial for promoting the reductive elimination step and preventing side reactions.

Catalyst System: While palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common precursors, specialized, pre-formed catalysts can offer enhanced reactivity and selectivity. nih.gov

Base Selection: The choice of base (e.g., KOt-Bu, Cs₂CO₃) can significantly influence the reaction outcome and must be compatible with the substrates. nih.gov

The table below summarizes representative catalyst systems used for selective amination of polyhalogenated arenes.

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Toluene | 4-Bromo-N-(p-tolyl)aniline | 78 | nih.gov |

| 2-Iodo-estrone deriv. | Aniline (B41778) | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | 2-Anilino-estrone deriv. | Good | nih.gov |

| 4-Iodo-estrone deriv. | Aniline | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | Toluene | 4-Anilino-estrone deriv. | Good | nih.gov |

Metal-Mediated Halogen Exchange Strategies for Selective Functionalization

Metal-mediated halogen exchange (or aromatic Finkelstein reaction) is a powerful strategy for modifying the reactivity of aryl halides. frontiersin.org This transformation allows for the replacement of one halogen with another, which can be particularly useful for activating a less reactive position or for introducing a specific halogen required for a subsequent reaction. nih.gov Such reactions are critical for synthesizing complex molecules where direct halogenation methods lack regioselectivity. frontiersin.org

In the context of this compound synthesis, a halogen exchange reaction could be envisioned to convert a more readily available dibromo- or bromo-chloro-anisole precursor into the target iodo-bromo compound. These reactions are typically catalyzed by copper, nickel, or palladium complexes. rsc.org

Copper Catalysis: Copper(I) salts, particularly CuI, are classic reagents for converting aryl bromides to aryl iodides. The mechanism is thought to involve an oxidative addition-reductive elimination pathway. psu.edu

Nickel Catalysis: Nickel complexes have been shown to be effective catalysts for converting aryl bromides to aryl iodides, often requiring a reducing agent like zinc to generate the active Ni(0) species. frontiersin.orgnih.gov These systems can operate under milder conditions than some copper-based methods.

Palladium Catalysis: While less common for direct halogen exchange, palladium catalysts are instrumental in direct halogenation reactions via C-H activation, which represents an alternative strategy for introducing halogens with high regioselectivity, guided by directing groups. psu.edu

The feasibility of a selective halogen exchange on a polyhalogenated substrate depends on the relative reactivities of the leaving groups and the catalytic system employed. For example, converting an aryl bromide to an aryl iodide is generally more facile than the reverse reaction.

The following table details examples of metal-catalyzed halogen exchange reactions on aryl halides.

| Starting Material | Halogen Source | Catalyst System | Conditions | Product | Conversion/Yield | Reference |

| Aryl Bromides | KI | NiBr₂ / Zn | NMP, 90°C | Aryl Iodides | Variable, full conversion not always achieved | frontiersin.orgnih.gov |

| Bromobenzene | NaI | NiBr₂ / PBu₃ | HMPA, 140°C | Iodobenzene (B50100) | 95% Yield | frontiersin.orgnih.gov |

| Aryl Chlorides | NaI | CuI / N,N'-dimethylethylenediamine | Dioxane, 110°C | Aryl Iodides | Good to Excellent Yields | rsc.org |

De Novo Benzannulation and Cycloaddition Reactions in the Construction of the Polysubstituted Arene Core

Instead of functionalizing a pre-existing benzene (B151609) ring, de novo synthesis through benzannulation and cycloaddition reactions offers a powerful alternative for constructing highly substituted arenes from acyclic precursors. nih.govrsc.org This approach provides excellent control over the substitution pattern, avoiding multiple sequential functionalization steps that can be low-yielding and produce isomeric mixtures. researchgate.net

Benzannulation is a strategy that assembles the arene ring through the formation of C-C bonds between two or more building blocks. nih.govrsc.org A common and effective method is the [4+2] cycloaddition (Diels-Alder reaction), where a diene reacts with a dienophile to form a six-membered ring, which can then be aromatized. numberanalytics.com To construct the this compound core, one could hypothetically devise a strategy involving a highly functionalized diene and a halogenated dienophile, followed by an elimination/aromatization step.

For example, a cascade reaction involving a Michael addition followed by cyclization and elimination can lead to polysubstituted arenes under mild conditions. nih.gov Transition metal-mediated cycloadditions also provide a versatile route to complex ring systems that might be difficult to access otherwise. acs.org While specific examples leading directly to this compound are not prominent in the literature, the general strategies are well-established for creating diverse polysubstituted aromatic compounds. nih.govrsc.org

Potential synthetic strategies could include:

Diels-Alder Approach: Reaction of a 1-bromo-2-fluoro-diene with an iodo-substituted acetylene (B1199291) dienophile, followed by aromatization.

Cascade Reactions: A DBU-promoted Michael addition/cyclization/elimination cascade between a vinylogous malononitrile (B47326) derivative and a chlorinated nitrostyrene (B7858105) has been used to construct polysubstituted arenes. nih.gov A similar strategy could be adapted with appropriately halogenated starting materials.

Organocatalysis: Brønsted acid or amine catalysis can facilitate benzannulation reactions to assemble structurally diverse arene architectures under mild conditions. rsc.orgrsc.org

The table below illustrates the general concept of using building blocks in cycloaddition reactions to form substituted rings.

| Reaction Type | Reactant 1 (Diene/Analogue) | Reactant 2 (Dienophile/Analogue) | Key Features | Product Type | Reference |

| [4+2] Cycloaddition | Conjugated Diene | Substituted Alkene/Alkyne | Forms a cyclohexene/cyclohexadiene ring; requires aromatization step. | Substituted Benzene | numberanalytics.comsyrris.com |

| Michael/Cyclization Cascade | Vinylogous Malononitrile | Chlorinated Nitrostyrene | DBU-promoted cascade; mild conditions. | Polysubstituted Arene | nih.gov |

| Organocatalytic Benzannulation | Various Synthons | Various Synthons | Employs organocatalysts (acids, amines) for ring formation. | Structurally Diverse Arenes | nih.govrsc.org |

| Sunlight-Initiated Cycloaddition | Substituted Benzene | Ethene | 1,2-(ortho) and 1,3-(meta) cycloaddition to the benzene ring. | Complex Bicyclic Skeletons | ias.ac.in |

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis of Halogenated Anisoles

Flow chemistry, or continuous processing, has emerged as a superior alternative to traditional batch synthesis, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. beilstein-journals.org The synthesis of halogenated anisoles often involves halogenation reactions using reagents like elemental bromine or iodine, which are hazardous and can lead to poor selectivity in batch processes due to localized temperature and concentration gradients. rsc.orgresearchgate.net

Continuous flow systems offer significant advantages for such transformations:

Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time. Highly reactive or toxic reagents can be generated and consumed in situ, avoiding isolation and storage. rsc.orgsemanticscholar.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control and preventing thermal runaways. beilstein-journals.org This leads to cleaner reactions and higher selectivity.

Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which avoids the complex re-optimization often required when scaling up batch reactors.

The halogenation of organic compounds is a transformation that benefits significantly from flow chemistry. rsc.orgresearchgate.net By precisely controlling stoichiometry and residence time, flow reactors can minimize the formation of over-halogenated byproducts and improve the yield of the desired polysubstituted product. This technology is highly applicable to the scalable and safe synthesis of precursors to this compound and the final compound itself.

The following table provides a comparison of batch versus flow processing for key aspects of chemical synthesis.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Reference |

| Safety | High inventory of hazardous materials; risk of thermal runaway. | Small reactor volumes; enhanced control over exotherms. | rsc.orgsemanticscholar.org |

| Heat Transfer | Inefficient, dependent on reactor size; potential for hot spots. | Highly efficient due to high surface-area-to-volume ratio. | beilstein-journals.org |

| Mixing | Often inefficient, leading to local concentration gradients. | Rapid and efficient mixing, leading to better reproducibility. | beilstein-journals.org |

| Scalability | Complex, often requires re-optimization of conditions. | Straightforward by extending run time or "numbering-up". | beilstein-journals.org |

| Reaction Control | Limited control over reaction time and quenching. | Precise control over residence time, stoichiometry, and temperature. | rsc.orgresearchgate.net |

Advanced Spectroscopic Characterization Methodologies and Structural Elucidation of 1 Bromo 2 Fluoro 4 Iodo 5 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for assigning all proton and carbon signals and confirming the substitution pattern on the benzene (B151609) ring.

Multi-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Aromatic Ring Proton and Carbon Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for two aromatic protons and one methoxy (B1213986) group. Due to the anisotropic and electronic effects of the four different substituents (Br, F, I, OCH₃), these two protons will be in distinct chemical environments. Their signals are predicted to appear as doublets due to coupling to the adjacent ¹⁹F nucleus and potentially long-range proton-proton coupling, though the latter is often negligible.

The ¹³C NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to electronegative atoms like fluorine and oxygen will be shifted downfield, while carbons bonded to iodine and bromine will also experience significant shifts.

To definitively assign these signals, multi-dimensional NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, COSY would primarily be used to confirm if any long-range coupling exists between the two aromatic protons, H-3 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). It would unequivocally link the signals of H-3 and H-6 to their corresponding carbons, C-3 and C-6, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the complete molecular structure. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). For instance, the methoxy protons would show a correlation to the C-5 carbon, confirming the position of the methoxy group. The aromatic proton H-6 would show correlations to C-4, C-5, and C-1, while H-3 would correlate to C-1, C-2, and C-4, thus confirming the entire substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space. A NOESY spectrum would show a cross-peak between the methoxy protons and the aromatic proton at the H-6 position, providing further confirmation of the substituent arrangement.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound This interactive table provides predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (from ¹H) |

|---|---|---|---|

| C-1 (C-Br) | - | ~115 | H-3, H-6 |

| C-2 (C-F) | - | ~158 (d) | H-3 |

| C-3 | ~7.3 (d) | ~118 (d) | C-1, C-2, C-4, C-5 |

| C-4 (C-I) | - | ~85 | H-3, H-6 |

| C-5 (C-O) | - | ~150 | H-3, H-6, OCH₃ |

| C-6 | ~7.0 (d) | ~110 | C-1, C-4, C-5 |

| OCH₃ | ~3.9 (s) | ~56 | C-5 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroarene Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. Fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, making this a sensitive experiment. The ¹⁹F NMR spectrum for this compound would show a single signal, likely a doublet of doublets, due to coupling with the ortho proton (H-3) and the meta proton (H-6). The chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the other substituents on the ring.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Analysis and Fingerprint Region Interpretation

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would appear in the 2950-2850 cm⁻¹ region. The aromatic C=C stretching vibrations will produce a series of characteristic peaks in the 1600-1450 cm⁻¹ range. The C-O stretching of the aryl ether is expected to show a strong absorption around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. Aromatic ring vibrations are typically strong in Raman spectra. The vibrations associated with the heavier halogen atoms (C-Br and C-I) are found at lower frequencies (typically below 700 cm⁻¹) and are often more easily observed in the Raman spectrum than in the FT-IR spectrum.

The combination of these techniques allows for a full analysis of the vibrational modes of the molecule. The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but contains a wealth of structural information unique to the molecule's specific substitution pattern.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound This interactive table presents typical wavenumber ranges for key functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium-Strong |

| Aliphatic C-H Stretch (OCH₃) | 2950 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Medium |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Weak |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Br Stretch | 680 - 515 | Medium-Strong | Strong |

| C-I Stretch | 610 - 485 | Medium-Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound (C₇H₅BrFIO), the calculated monoisotopic mass is 329.85525 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Upon ionization, the molecule undergoes fragmentation, and the resulting pattern in the mass spectrum offers further structural clues. Plausible fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃) from the methoxy group to form an [M-15]⁺ ion.

Loss of a bromine radical (•Br), which is a common fragmentation for bromo-aromatics.

Loss of an iodine radical (•I), which is also a favorable fragmentation pathway due to the relatively weak C-I bond.

Sequential loss of multiple fragments, such as the loss of a methyl group followed by carbon monoxide (CO).

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, a single-crystal X-ray diffraction study would reveal unambiguous information regarding its molecular geometry, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

The solid-state structure of this compound is dictated by a balance between the molecule's intrinsic conformational preferences and the stabilizing effects of intermolecular interactions.

Conformational Preferences: The primary conformational variable in this molecule is the orientation of the methoxy group relative to the benzene ring. In substituted methoxybenzenes, the methoxy group typically prefers a planar conformation, lying in the plane of the aromatic ring to maximize π-conjugation. However, the presence of bulky ortho-substituents (in this case, bromine and a hydrogen atom) can induce steric strain, potentially forcing the methoxy group's methyl moiety out of the plane of the benzene ring. Spectroscopic studies on other methoxybenzenes have shown that the energy barrier for this rotation is significant, but can be overcome by steric hindrance.

Intermolecular Interactions: The crystalline architecture is stabilized by a network of non-covalent interactions. Given the array of functional groups, several types of interactions are expected to be significant. Halogen bonding is a prominent directional interaction in crystals of halogenated compounds. researchgate.net In this molecule, the iodine atom is the most likely halogen bond donor due to its high polarizability, which creates a positive region of electrostatic potential (a σ-hole) opposite the C–I bond. The bromine and fluorine atoms, or the oxygen of the methoxy group on a neighboring molecule, could act as halogen bond acceptors.

Hypothetical Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Halogen Bond (Type II) | C–I | O (methoxy) | 2.9 - 3.4 | Strong, highly directional, key organizing force |

| Halogen Bond (Type II) | C–I | F | 3.0 - 3.5 | Directional, contributes to lattice stability |

| Halogen Bond (Type II) | C–Br | O (methoxy) | 2.8 - 3.2 | Contributes to packing efficiency |

| Anomalous Halogen Bond | C–Br | I | 3.5 - 3.9 | Possible based on related structures nih.gov |

| Hydrogen Bond | C–H (ring) | O (methoxy) | 2.3 - 2.7 (H···O) | Weak, but numerous, adds to cohesive energy |

| Hydrogen Bond | C–H (ring) | F | 2.4 - 2.8 (H···F) | Weak, contributes to local packing |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Dependent on steric hindrance from substituents |

Note: The data in this table is illustrative, based on typical bond distances found in the Cambridge Structural Database for analogous functional groups and interactions.

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Identification

The synthesis of this compound can potentially yield a mixture of positional isomers and other halogenated impurities. Advanced chromatographic techniques are essential for assessing the purity of the final product and for the separation and identification of these closely related species. The challenge lies in the similar physicochemical properties (polarity, volatility) of these isomers. nih.gov

Several high-performance separation methods are suitable for this purpose:

Ultra High-Performance Liquid Chromatography (UHPLC): This technique offers high resolution and speed for separating non-volatile or thermally labile compounds. For halogenated aromatic isomers, reversed-phase (RP) UHPLC is a primary choice. Columns with pentafluorophenyl (PFP) stationary phases are particularly effective, as they provide alternative selectivity to standard C18 columns through enhanced π-π, dipole-dipole, and halogen-π interactions with the analytes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As a substituted benzene, the target compound is likely to be sufficiently volatile for GC analysis. GC provides exceptional resolving power for isomers, especially when using high-efficiency capillary columns. Coupling with a mass spectrometer allows for definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. For purity assessment in complex matrices, a halogen-specific detector (XSD) can be employed for its high selectivity towards halogenated compounds, reducing interferences from non-halogenated impurities. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that uses supercritical CO₂ as the primary mobile phase. It combines the high efficiency and speed of GC with the selectivity of normal-phase HPLC. omicsonline.org SFC is particularly adept at separating isomers and is considered a "green" technology due to the reduced use of organic solvents. shimadzu.comjascoinc.com Chiral SFC, while not applicable to this achiral molecule, demonstrates the technique's high resolving power for subtle structural differences. chromatographyonline.com

Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Typical Stationary Phase | Mobile Phase | Suitability for Purity/Isomer Analysis |

| UHPLC | Differential partitioning between a liquid mobile phase and solid stationary phase. | C18, Phenyl-Hexyl, Pentafluorophenyl (PFP) | Acetonitrile/Methanol and Water gradients | Excellent for resolving positional isomers and assessing non-volatile impurities. PFP phases offer unique selectivity for halogenated aromatics. nih.gov |

| GC-MS | Separation based on volatility and interaction with a stationary phase in a heated column. | Polysiloxane-based (e.g., DB-5ms, DB-17) | Inert gas (Helium, Hydrogen) | Ideal for volatile isomers. MS provides structural confirmation. High resolution for complex mixtures. |

| SFC | Partitioning between a supercritical fluid mobile phase and solid stationary phase. | Diol, 2-Ethylpyridine, various chiral phases (for demonstrating power) | Supercritical CO₂ with alcohol modifiers (e.g., Methanol) | High-throughput, excellent for isomer separation with unique selectivity. Environmentally friendly. omicsonline.org |

These advanced methods provide the necessary resolution and sensitivity to ensure the chemical integrity of this compound, confirming its purity and distinguishing it from any potential regioisomeric byproducts.

Reactivity and Mechanistic Investigations of 1 Bromo 2 Fluoro 4 Iodo 5 Methoxybenzene

Studies on Electrophilic Aromatic Substitution (EAS) with Multiple Directing and Deactivating Groups

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The regiochemical outcome of such reactions on 1-bromo-2-fluoro-4-iodo-5-methoxybenzene is dictated by the cumulative influence of its four substituents.

The directing effects of substituents in electrophilic aromatic substitution are well-established. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. Conversely, halogens (F, Br, I) are deactivating groups due to their inductive electron withdrawal, yet they also direct incoming electrophiles to the ortho and para positions because of their ability to donate electron density via resonance.

In this compound, the positions ortho to the strongly activating methoxy group are C6 and C4. The C4 position is already substituted with an iodine atom. Therefore, the primary site for electrophilic attack would be the C6 position, which is ortho to the methoxy group and meta to the bromine atom. The position C3 is also vacant, being ortho to the iodine and fluorine atoms and meta to the methoxy group.

The directing effects can be summarized as follows:

Methoxy group (-OCH₃) at C5: Strongly activating, ortho, para-directing. Directs towards C4 (blocked) and C6.

Fluorine (-F) at C2: Deactivating, ortho, para-directing. Directs towards C1 (blocked) and C3.

Bromine (-Br) at C1: Deactivating, ortho, para-directing. Directs towards C2 (blocked) and C6.

Iodine (-I) at C4: Deactivating, ortho, para-directing. Directs towards C3 and C5 (blocked).

The powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate, making the C6 position the most probable site for electrophilic attack. The confluence of directing effects from the bromine and methoxy groups towards C6 further enhances its reactivity. Substitution at C3 is less likely due to it being meta to the strongly activating methoxy group.

| Position | Directing Groups Favoring Substitution | Directing Groups Disfavoring Substitution | Predicted Outcome |

|---|---|---|---|

| C3 | -F (ortho), -I (ortho) | -OCH₃ (meta) | Minor Product |

| C6 | -OCH₃ (ortho), -Br (para) | - | Major Product |

The stability of the intermediate carbocation (arenium ion) is a key factor in determining the reaction pathway. In electrophilic attack at the C6 position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. This lowers the activation energy for the formation of the C6-substituted product, making it the kinetically favored product.

Attack at the C3 position does not allow for such direct resonance stabilization from the methoxy group. While the adjacent halogens can offer some stabilization through their lone pairs, this effect is weaker. Consequently, the transition state leading to the C3-substituted product would be higher in energy.

Under conditions where the reaction is reversible (thermodynamic control), the most stable product will be favored. In most electrophilic aromatic substitutions, the product distribution is governed by kinetic control, meaning the product that is formed fastest will predominate. Given the significant stabilization of the intermediate leading to C6 substitution, it is expected to be both the kinetic and thermodynamic product.

Studies on Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups and a good leaving group. While this compound does not possess classical strong electron-withdrawing groups like a nitro group, the inductive effects of the three halogen atoms can render the ring sufficiently electron-deficient to undergo NAS under forcing conditions.

In NAS reactions following the SNAr mechanism, the rate-determining step is the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups. The rate of reaction is also influenced by the nature of the leaving group.

For halogens, the leaving group ability in SNAr reactions is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

| Halogen | Position | Relative Electronegativity | Predicted Reactivity |

|---|---|---|---|

| F | C2 | Highest | Most Reactive |

| Br | C1 | Intermediate | Less Reactive |

| I | C4 | Lowest | Least Reactive |

A Meisenheimer complex is a key intermediate in the SNAr mechanism. It is a negatively charged cyclohexadienyl anion formed by the addition of a nucleophile to an electron-deficient aromatic ring. The stability of this complex is crucial for the reaction to proceed.

For this compound, the attack of a nucleophile (e.g., methoxide) at the C2 position (bearing the fluorine) would lead to a Meisenheimer complex. The negative charge in this intermediate would be delocalized across the aromatic system and stabilized by the inductive effects of the bromine and iodine atoms. While the methoxy group is electron-donating by resonance, its inductive effect is electron-withdrawing, which could also contribute to some stabilization of the anionic intermediate. The characterization of such transient species would typically involve spectroscopic techniques like NMR at low temperatures.

Organometallic Reactivity and Further Functionalization

The presence of multiple carbon-halogen bonds of different strengths allows for selective organometallic transformations, providing pathways for further functionalization.

Lithium-halogen exchange is a powerful tool for the formation of aryllithium reagents. The rate of this exchange generally follows the trend I > Br > Cl. Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would be expected to selectively occur at the C-I bond at the C4 position. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a new functional group at this position. A subsequent lithium-halogen exchange at the C-Br bond could potentially be achieved under more forcing conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are also highly valuable for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl >> F. Thus, selective cross-coupling at the C-I bond should be readily achievable under standard palladium-catalyzed conditions, leaving the C-Br and C-F bonds intact for subsequent transformations. This differential reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

| Reaction Type | Most Reactive Site | Rationale |

|---|---|---|

| Lithium-Halogen Exchange | C4-I | Weakest C-X bond, fastest exchange rate for iodine. |

| Palladium-Catalyzed Cross-Coupling | C4-I | Highest reactivity of aryl iodides in oxidative addition. |

Selective Cross-Coupling at Differentiated Halogen Sites (Bromine, Iodine, Fluorine)

The presence of three different halogens on the benzene (B151609) ring of this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The selectivity of these reactions is primarily governed by the differing bond dissociation energies of the carbon-halogen bonds, which follow the general trend of C-I < C-Br < C-Cl < C-F. Consequently, the carbon-iodine bond is the most susceptible to oxidative addition to a palladium(0) catalyst, making it the most reactive site for cross-coupling.

This inherent reactivity difference enables chemoselective transformations where the iodine atom can be selectively replaced while leaving the bromine and fluorine atoms intact. Common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings are expected to proceed preferentially at the C-I bond. For instance, in a Suzuki-Miyaura coupling, reacting this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base would selectively yield the corresponding 4-aryl-1-bromo-2-fluoro-5-methoxybenzene.

While the C-Br bond is less reactive than the C-I bond, it can still participate in cross-coupling reactions under more forcing conditions or with catalyst systems specifically designed for the activation of C-Br bonds. This allows for a sequential functionalization strategy. After the initial selective coupling at the iodine position, a second cross-coupling reaction can be performed at the bromine position by employing a more active catalyst or harsher reaction conditions. The C-F bond, being the strongest of the carbon-halogen bonds, is generally inert under typical palladium-catalyzed cross-coupling conditions, thus remaining as a stable substituent throughout these transformations.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Cross-Coupling Reaction | Primary Reactive Site | Expected Product (with R-Nucleophile) |

| Suzuki-Miyaura | C-I | 4-R-1-bromo-2-fluoro-5-methoxybenzene |

| Sonogashira | C-I | 4-(Alkynyl)-1-bromo-2-fluoro-5-methoxybenzene |

| Stille | C-I | 4-(Organostannyl)-1-bromo-2-fluoro-5-methoxybenzene |

| Negishi | C-I | 4-(Organozinc)-1-bromo-2-fluoro-5-methoxybenzene |

Generation and Reactivity of Arylmetal Intermediates (e.g., Aryllithium, Grignard Reagents)

Arylmetal intermediates, such as aryllithium and Grignard reagents, are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The generation of these intermediates from this compound is also a selective process, primarily dictated by the kinetics of halogen-metal exchange.

The rate of halogen-lithium exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium) follows the trend I > Br > Cl > F. Therefore, when this compound is treated with one equivalent of an organolithium reagent at low temperatures, selective iodine-lithium exchange is expected to occur, affording 4-lithio-1-bromo-2-fluoro-5-methoxybenzene. This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

Similarly, the formation of a Grignard reagent through reaction with magnesium metal would also be expected to occur preferentially at the more reactive carbon-iodine bond. The resulting Grignard reagent, 4-(bromomagnesio)-1-bromo-2-fluoro-5-methoxybenzene, can subsequently react with electrophiles such as aldehydes, ketones, and nitriles.

The methoxy and fluorine substituents can also influence the regioselectivity of metallation through directed ortho-metallation (DoM). The methoxy group is a well-known ortho-directing group. However, the kinetic preference for iodine-lithium exchange typically overrides the directing effect of the methoxy group. If the iodine position were blocked, deprotonation ortho to the methoxy or fluoro group might be possible with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Table 2: Predicted Arylmetal Intermediates and Subsequent Products

| Reagent | Primary Intermediate | Electrophile (E+) | Expected Final Product |

| n-BuLi | 4-Lithio-1-bromo-2-fluoro-5-methoxybenzene | CO₂ then H⁺ | 4-Bromo-5-fluoro-2-methoxybenzoic acid |

| Mg | 4-(Bromomagnesio)-1-bromo-2-fluoro-5-methoxybenzene | HCHO then H⁺ | (4-Bromo-5-fluoro-2-methoxyphenyl)methanol |

Investigations into Radical Reactions and Carbon-Halogen Bond Dissociation Energies

The carbon-halogen bond dissociation energies (BDEs) are a critical factor in determining the susceptibility of this compound to undergo radical reactions. The homolytic cleavage of a carbon-halogen bond results in the formation of an aryl radical and a halogen radical. The BDEs for aryl halides generally follow the order C-F > C-Cl > C-Br > C-I. This indicates that the carbon-iodine bond is the weakest and therefore the most likely to undergo homolytic cleavage under radical conditions, such as those induced by heat, light, or a radical initiator.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the stability of the resulting aryl radical, which in turn can affect the kinetics of the radical reaction. However, the dominant factor for the initial bond cleavage remains the inherent weakness of the C-I bond.

Aryne Generation and Subsequent Transformations from this compound Precursors

Arynes are highly reactive intermediates that can be generated from suitably substituted aryl halides. The generation of a benzyne (B1209423) from a dihaloarene typically involves a dehydrohalogenation reaction, which requires a strong base. Given the substitution pattern of this compound, several potential aryne intermediates could be formed.

The most probable pathway for aryne formation would involve the reaction with a strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The base would abstract a proton from the aromatic ring, followed by the elimination of a halide anion. The acidity of the aromatic protons is influenced by the adjacent electron-withdrawing halogen and fluorine atoms. The proton at C-3, situated between the fluoro and iodo groups, and the proton at C-6, adjacent to the bromo group, are the most likely candidates for abstraction.

If the proton at C-3 is abstracted, subsequent elimination of either iodide or fluoride (B91410) could, in principle, lead to two different arynes: 4-bromo-5-methoxy-2-fluorobenzyne or 4-bromo-3-iodo-5-methoxybenzyne. Given that iodide is a better leaving group than fluoride, the formation of 4-bromo-5-methoxy-2-fluorobenzyne is the more plausible outcome. Similarly, abstraction of the proton at C-6 could lead to the formation of 2-fluoro-4-iodo-5-methoxybenzyne after elimination of bromide. The specific aryne generated would depend on the reaction conditions and the relative rates of proton abstraction and halide elimination.

Once generated, these highly reactive arynes can undergo a variety of transformations, including cycloaddition, nucleophilic addition, and σ-bond insertion reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The generated aryne can act as a powerful dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When generated in the presence of a diene, such as furan (B31954) or cyclopentadiene, the aryne will be trapped to form a bicyclic adduct. The regioselectivity of the cycloaddition will be influenced by the substituents on the aryne.

Nucleophilic Addition Reactions

In the absence of a trapping diene, the aryne can be attacked by nucleophiles present in the reaction mixture. The regioselectivity of the nucleophilic addition is governed by the electronic effects of the substituents on the aryne. Electron-withdrawing groups generally direct the nucleophile to the ortho position, while electron-donating groups direct it to the meta position. The interplay between the bromo, fluoro, and methoxy substituents on the aryne intermediate would determine the position of nucleophilic attack.

σ-Bond Insertion Reactions

Arynes are also known to undergo insertion into σ-bonds, although this is a less common reaction pathway compared to cycloaddition and nucleophilic addition. These reactions can lead to the formation of complex carbocyclic and heterocyclic systems. The specific products would depend on the nature of the σ-bond available for insertion.

Theoretical and Computational Studies on 1 Bromo 2 Fluoro 4 Iodo 5 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a foundational understanding of a molecule's behavior by solving the Schrödinger equation, albeit in an approximate manner for complex systems. These methods reveal details about electron distribution, molecular orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

To investigate the molecular structure and electronic properties of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene, both Density Functional Theory (DFT) and ab initio methods serve as the primary computational tools. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting electronic structures of medium-sized organic molecules. Ab initio methods, such as Hartree-Fock (HF) followed by post-HF methods like Møller-Plesset perturbation theory (MP2), provide a systematically improvable framework for calculations, often used for benchmarking results.

A typical computational approach would involve geometry optimization of the molecule using a basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, especially for a molecule with heavy halogens and a lone-pair-rich methoxy (B1213986) group. These calculations would yield the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and various electronic properties.

Illustrative Optimized Geometry Parameters:

| Parameter | Bond Length (Å) (Illustrative) | Parameter | Bond Angle (°) (Illustrative) |

| C-Br | 1.89 | C1-C2-C3 | 120.5 |

| C-F | 1.35 | C2-C3-C4 | 119.8 |

| C-I | 2.08 | C3-C4-C5 | 120.2 |

| C-O | 1.37 | C4-C5-C6 | 119.5 |

| O-CH3 | 1.43 | C5-C6-C1 | 120.0 |

| C-C (aromatic) | 1.39 - 1.41 | C1-O-CH3 | 118.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecules. It is not based on published experimental or computational data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the methoxy group's oxygen atom, with some contribution from the iodine atom due to its high-lying p-orbitals. The LUMO is likely to be a π* orbital distributed over the aromatic ring, with significant contributions from the carbon-halogen bonds, particularly the C-I and C-Br bonds, which can act as electron-accepting sites.

The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The methoxy group, being an electron-donating group, would increase the electron density of the aromatic ring, raising the HOMO energy level. Conversely, the electronegative halogens would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Illustrative FMO Properties:

| Property | Value (Illustrative) |

| EHOMO | -6.2 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: This data is hypothetical and represents typical values for similar halogenated aromatic compounds. It serves to illustrate the output of FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns closely with chemical intuition. This analysis is particularly useful for understanding delocalization and hyperconjugative interactions within the molecule.

In this compound, NBO analysis would quantify the electron density in the C-C, C-H, C-O, and C-halogen bonds, as well as the lone pairs on the oxygen and halogen atoms. A key aspect of this analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group due to its lone pairs. The aromatic ring would exhibit a region of negative π-electron density above and below the plane, although this would be influenced by the attached substituents. The most positive electrostatic potential is often found on the halogen atoms, particularly iodine, along the C-I bond axis. This positive region, known as a "σ-hole," makes the iodine atom a potential halogen bond donor, indicating a site for interaction with nucleophiles. The hydrogen atoms of the methyl group would also exhibit positive potential.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can be used to model the dynamic processes of chemical reactions. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

Computational modeling can be employed to study various reactions involving this compound, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Heck reactions at the C-Br or C-I bonds), or electrophilic substitution on the aromatic ring.

To elucidate a reaction mechanism, a series of calculations are performed to map the energy changes as the reactants are converted into products. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The activation energy (the energy difference between the reactants and the highest-energy transition state) determines the rate of the reaction. The step with the highest activation energy is the rate-determining step.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Predicting the outcome of chemical reactions involving multifaceted molecules like this compound is a primary application of computational chemistry. The distinct electronic nature of the four different substituents—bromo, fluoro, iodo, and methoxy groups—creates a complex interplay of activating and deactivating effects, as well as steric hindrance, which governs the regioselectivity of further substitutions.

Regioselectivity in Electrophilic Aromatic Substitution:

Computational methods, such as Density Functional Theory (DFT), can be employed to model the transition states for electrophilic attack at each available position on the aromatic ring. By calculating the activation energies for each potential pathway, the most likely site of substitution can be predicted. The position C6 (ortho to the methoxy group and meta to the iodine) is the only unsubstituted carbon on the ring. Theoretical calculations would likely focus on the energetics of substitution at this position. The combined directing effects of the powerful activating methoxy group would strongly favor substitution at its ortho position (C6).

Regioselectivity in Metal-Mediated Cross-Coupling Reactions:

This molecule presents multiple sites for metal-mediated cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of bromine and iodine. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions due to its lower bond dissociation energy. Computational modeling can predict this selectivity by calculating the energetics of the oxidative addition step for a given metal catalyst (e.g., Palladium(0)) at the C-I versus the C-Br bond. The lower calculated activation energy for the C-I bond insertion would corroborate the expected higher reactivity at this site.

A hypothetical computational study might yield the following data, indicating the preference for reaction at the C-I bond:

| Reaction Site | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Oxidative Addition at C-I | DFT (B3LYP/6-31G) | 15.2 | Major Product |

| Oxidative Addition at C-Br | DFT (B3LYP/6-31G) | 22.5 | Minor Product |

Note: The data in this table is illustrative and based on general principles of C-I vs. C-Br reactivity in cross-coupling reactions.

Stereoselectivity:

Given that this compound is an achiral molecule and the aromatic ring is planar, discussions of stereoselectivity would primarily arise if a reaction introduces a new chiral center. For instance, in an asymmetric synthesis involving this molecule, computational modeling could be used to predict the diastereomeric or enantiomeric excess by calculating the transition state energies for the formation of different stereoisomers.

Analysis of Solvent Effects and Environmental Influences on Reactivity and Electronic Structure

The solvent in which a reaction is conducted can significantly impact reaction rates and even the electronic properties of a molecule. ucsb.edu Computational models can simulate these effects, providing insights into how this compound would behave in different chemical environments.

Solvent Effects on Reactivity:

Solvation can stabilize or destabilize reactants, transition states, and products to varying degrees. For reactions involving polar or charged intermediates, the polarity of the solvent is particularly influential. ucsb.edu For instance, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent would be expected to accelerate the reaction by solvating the cationic species without strongly hydrogen-bonding to the nucleophile.

Computational approaches like the Conductor-like Polarizable Continuum Model (CPCM) can be used to model the bulk electrostatic effects of a solvent. nih.govsmf.mx By performing calculations of reaction pathways in simulated solvent environments, a theoretical prediction of the kinetic effects can be obtained.

The table below illustrates hypothetical calculated rate constants for a substitution reaction in solvents of varying polarity:

| Solvent | Dielectric Constant | Computational Model | Relative Rate Constant (Calculated) |

| Toluene | 2.4 | CPCM | 1.0 |

| Tetrahydrofuran (THF) | 7.6 | CPCM | 8.5 |

| Acetone | 20.7 | CPCM | 45.2 |

| Acetonitrile | 37.5 | CPCM | 150.7 |

Note: This data is hypothetical and intended to show the general trend of increasing reaction rate with solvent polarity for a reaction with a polar transition state.

Solvent Effects on Electronic Structure:

The electronic structure of this compound, including its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), can be influenced by the solvent. A polar solvent will generally stabilize a polar molecule, leading to changes in its electronic distribution. For instance, studies on similar halogenated compounds have shown that bond lengths and angles can be subtly altered by the solvent environment. smf.mx

Furthermore, the interaction between halogenated solvents and the solute can involve specific interactions like halogen bonding. nih.gov A study on iodobenzene (B50100) derivatives showed that while halogen bonding distances shorten in more polar solvents like water compared to diethyl ether, the interaction energies actually decrease, indicating a destabilizing effect of the solvent on this specific interaction. nih.gov This suggests that the nature of the solvent-solute interaction is complex and not solely dictated by bulk polarity.

Computational calculations can quantify these changes. For example, the calculated dipole moment of this compound would be expected to increase in more polar solvents due to induced polarization.

| Environment | Computational Method | Calculated Dipole Moment (Debye) |

| Gas Phase (in vacuo) | DFT/CPCM | 2.15 |

| Diethyl Ether | DFT/CPCM | 2.58 |

| Water | DFT/CPCM | 2.89 |

Note: The data in this table is illustrative, based on general principles of solvent effects on molecular dipole moments.

Potential Applications As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems

Polycyclic aromatic hydrocarbons (PAHs) and their fused-ring analogues are a class of organic compounds that have garnered significant interest due to their unique electronic and photophysical properties. The synthesis of complex PAHs often relies on the strategic coupling of smaller, functionalized aromatic precursors.

Given its structure, 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene could serve as a key building block in the iterative synthesis of larger PAHs. For instance, a sequential Sonogashira coupling could be envisioned where the iodo-substituent is first coupled with a terminal alkyne, followed by a second coupling at the bromo-position with another alkyne. Subsequent intramolecular cyclization reactions of the resulting polyalkyne-substituted benzene (B151609) could then lead to the formation of complex, fused aromatic systems. The fluorine and methoxy (B1213986) substituents would remain on the final PAH structure, potentially tuning its electronic properties and solubility.

Precursor for the Development of Advanced Functional Materials and Optoelectronic Devices

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a rapidly advancing field. The performance of these devices is intrinsically linked to the molecular structure and electronic properties of the organic semiconductors used.

Halogenated aromatic compounds are frequently employed as intermediates in the synthesis of these advanced materials. By serving as a scaffold, this compound could be elaborated through cross-coupling reactions to introduce moieties known to impart desirable electronic or charge-transport properties. For example, coupling with electron-donating or electron-accepting groups could be used to create donor-acceptor molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the efficiency of organic solar cells. The fluorine atom, in particular, is known to influence the energy levels and packing of organic semiconductors, often leading to improved device performance.

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The synthesis of functionalized heterocyclic systems often involves the cyclization of appropriately substituted aromatic precursors.

This compound provides a versatile platform for the synthesis of a variety of heterocyclic structures. For instance, palladium-catalyzed amination or etherification reactions at the iodo or bromo positions could introduce nitrogen or oxygen functionalities. These newly introduced groups could then participate in intramolecular cyclization reactions to form fused heterocyclic rings such as carbazoles or dibenzofurans. The remaining halogen and methoxy groups would offer further sites for modification, allowing for the fine-tuning of the properties of the final heterocyclic product.

Future Research Directions

Exploration of Novel Catalytic Transformations for 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

The established use of this compound as an intermediate in the synthesis of sodium channel inhibitors highlights its utility in cross-coupling reactions. researchgate.net Future research should aim to broaden the scope of catalytic transformations involving this substrate, focusing on efficiency, selectivity, and the introduction of novel functionalities.

One promising avenue is the application of advanced palladium-based catalyst systems, such as those employing buchwald or xantphos (B1684198) ligands, which have shown efficacy in similar contexts. researchgate.net Further investigation into the use of other transition metals like copper, nickel, or gold could unlock new reactivity patterns and provide more cost-effective and sustainable alternatives to palladium. A key research goal would be to achieve site-selective cross-coupling reactions, leveraging the differential reactivity of the bromo and iodo substituents.

| Catalyst System | Potential Transformation | Research Focus |

| Palladium(0) with Buchwald Ligands | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination | Optimization of reaction conditions for site-selectivity (Iodo vs. Bromo). |